molecular formula C11H13Cl2NO2 B5172779 2,6-dichloro-N-(3-methoxypropyl)benzamide CAS No. 5730-20-1

2,6-dichloro-N-(3-methoxypropyl)benzamide

Cat. No.: B5172779
CAS No.: 5730-20-1
M. Wt: 262.13 g/mol
InChI Key: XDFBOQKJSAUZEH-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-(3-methoxypropyl)benzamide is an organic compound with the molecular formula C11H13Cl2NO2 and a molecular weight of 262.13 g/mol . This compound is characterized by the presence of two chlorine atoms attached to the benzene ring at positions 2 and 6, and a methoxypropyl group attached to the nitrogen atom of the benzamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-(3-methoxypropyl)benzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with 3-methoxypropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N-(3-methoxypropyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The benzamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dichloro-N-(3-methoxypropyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-(3-methoxypropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-N-(3-methoxypropyl)benzamide is unique due to the presence of the methoxypropyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

2,6-dichloro-N-(3-methoxypropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO2/c1-16-7-3-6-14-11(15)10-8(12)4-2-5-9(10)13/h2,4-5H,3,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFBOQKJSAUZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20367369
Record name 2,6-dichloro-N-(3-methoxypropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5730-20-1
Record name 2,6-dichloro-N-(3-methoxypropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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